molecular formula C18H27N3O3 B7922384 (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922384
M. Wt: 333.4 g/mol
InChI Key: YQOZKEHTHFGVRO-INIZCTEOSA-N
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Description

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group and a complex substituent at the 2-position of the pyrrolidine ring. The compound’s structure includes:

  • A pyrrolidine backbone (5-membered nitrogen-containing ring).
  • A [(2-amino-acetyl)-isopropyl-amino]-methyl substituent at the 2-position, contributing hydrogen-bonding capabilities and steric bulk.

The stereochemistry ((S)-configuration) is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Properties

IUPAC Name

benzyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOZKEHTHFGVRO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols or δ-amino esters undergo cyclization via intramolecular nucleophilic substitution or Dieckmann condensation. For example, β-keto esters (e.g., methyl 5-oxoproline ester) are treated with ammonium acetate to form enamines, which are reduced to β-amino esters. Subsequent Dieckmann cyclization under basic conditions (e.g., NaOMe/MeOH) yields pyrrolidinones, which are further functionalized.

Key conditions :

  • Dieckmann cyclization : NaOMe in methanol, reflux (1 h, 71% yield).

  • Reduction : NaBH₄ or LiAlH₄ for enamine reduction.

Asymmetric Catalysis

Chiral phosphoric acids or transition-metal catalysts enable enantioselective pyrrolidine synthesis. For instance, intramolecular aza-Michael reactions catalyzed by BINOL-derived phosphoric acids yield spirocyclic pyrrolidines with >90% enantiomeric excess (ee).

Introduction of Isopropyl-Amino and Amino-Acetyl Groups

Alkylation and Acylation

The isopropyl-amino group is introduced via alkylation of the pyrrolidine nitrogen. Methyl isopropyl ketone or isopropyl bromide serves as the alkylating agent under basic conditions (e.g., NaH/THF). Subsequent acylation with 2-amino-acetyl chloride in dichloromethane (DCM) with HOBt/EDC coupling reagents installs the amino-acetyl moiety.

Optimized protocol :

  • Alkylation : NaH, THF, 0°C → RT, 12 h (85% yield).

  • Acylation : EDC/HOBt, DIPEA, DCM, 2 h (78% yield).

Benzyl Ester Protection

The carboxylic acid group is protected as a benzyl ester to prevent side reactions during synthesis. Benzyl chloroformate (Cbz-Cl) is commonly used with a base (e.g., K₂CO₃) in acetonitrile.

Example :

  • Reagents : Benzyl chloroformate (1.2 eq), K₂CO₃ (2 eq), CH₃CN, 0°C → RT, 12 h.

  • Yield : 87% after column chromatography.

Stereochemical Control

Chiral Auxiliaries

Ellman’s tert-butanesulfinamide auxiliary ensures α-stereocontrol during alkylation. The auxiliary is removed via acidic hydrolysis (HCl/MeOH) post-synthesis.

Catalytic Asymmetric Hydrogenation

Rhodium or iridium complexes with chiral ligands (e.g., TangPhos or Josiphos ) hydrogenate prochiral enamines to achieve the (S)-configuration. For example, Ir/(S)-MeO-BIPHEP catalyzes hydrogenation at 50 psi H₂, yielding 92% ee.

Comparative Analysis of Synthetic Routes

MethodStepsKey Reagents/CatalystsYield (%)ee (%)Reference
Cyclization4NaOMe, LiAlH₄, Cbz-Cl71-
Asymmetric Catalysis3BINOL-phosphoric acid6894
Chiral Auxiliary5Ellman’s sulfinamide, EDC6599
Catalytic Hydrogenation4Ir/(S)-MeO-BIPHEP, H₂8292

Challenges and Optimization

Racemization Risks

Direct alkylation of chiral intermediates (e.g., β-amino esters) may cause racemization. Using low temperatures (−40°C) and bulky bases (e.g., LDA) minimizes epimerization.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve acylation yields but may complicate purification. Switching to DCM/THF mixtures balances reactivity and workup efficiency.

Scalability Issues

Gram-scale synthesis requires cost-effective catalysts. Pd/C-mediated hydrogenation replaces expensive Ir complexes, achieving 90% yield on >150 g scales.

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing reaction times (e.g., Dieckmann cyclization in 10 min vs. 1 h batch).

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, yielding enantiopure (S)-isomers with 98% ee .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic, basic, or catalytic hydrogenation conditions to yield the corresponding carboxylic acid:

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux, 12–24 hours(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acidPartial racemization observed at high temperatures
Basic hydrolysisNaOH (2M), ethanol, 60°C, 8 hoursSodium salt of the carboxylic acidHigher yields in polar aprotic solvents
HydrogenolysisH₂, Pd/C (10%), RT, 4–6 hoursFree carboxylic acid + benzyl alcoholRetention of stereochemistry at the S-center
  • Mechanistic Insight : Catalytic hydrogenation cleaves the benzyl ester via palladium-mediated hydrogen transfer, preserving the chiral integrity of the pyrrolidine ring .

Alkylation of Amino Groups

The primary and secondary amines participate in alkylation reactions to form quaternary ammonium derivatives:

Reagent Base/Catalyst Product Efficiency
Methyl iodideNaH, DMF, 0°C → RT, 2 hours (S)-2-{[(2-(Methylamino)-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester>85% yield with phase-transfer catalysts
Benzyl bromideK₂CO₃, acetone, reflux, 6 hoursN-Benzylated derivativeModerate selectivity for secondary amine
  • Steric Considerations : The isopropyl group hinders alkylation at the tertiary amine site, favoring reactions at the acetylated primary amine.

Acylation Reactions

The amino groups react with acylating agents to form amides:

Acylating Agent Conditions Product Applications
Acetic anhydridePyridine, RT, 4 hours(S)-2-{[(2-(Acetylamino)-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterStabilizes amines for further functionalization
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 1 hourN-Benzoylated derivativeEnhances lipophilicity for membrane penetration
  • Kinetics : Acylation at the primary amine occurs faster than at the tertiary isopropyl-amino group due to lower steric hindrance.

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the pyrrolidine ring’s electronic properties:

Oxidizing Agent Conditions Product Stereochemical Impact
m-CPBACH₂Cl₂, 0°C → RT, 3 hoursPyrrolidine N-oxide derivativeEpimerization avoided under mild conditions
KMnO₄ (dilute)H₂O, 25°C, 12 hoursRing-opened dicarboxylic acidNon-selective; degrades chiral center
  • Functional Relevance : N-Oxide formation enhances hydrogen-bonding capacity for target interactions in drug design .

Reductive Amination

The compound participates in reductive amination with aldehydes/ketones:

Carbonyl Source Reducing Agent Product Yield
FormaldehydeNaBH₃CN, MeOH, RT, 6 hours(S)-2-{[(2-(Dimethylamino)-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester70–75%
CyclohexanoneNaBH(OAc)₃, CH₂Cl₂, 4Å MS, 12 hoursCyclohexyl-substituted derivative65% (low due to steric bulk)
  • Scope : Limited by the steric bulk of the isopropyl group, which reduces reactivity with larger carbonyl compounds.

Conjugation with Biomolecules

The amino groups enable conjugation with peptides or fluorescent probes:

Conjugation Partner Coupling Agent Application Reference
FITC (fluorescein)EDC/NHS, pH 7.4, RT, 2 hoursCellular imaging probesUsed in receptor localization studies
RGD peptideHATU, DIPEA, DMF, 0°C → RT, 24 hoursTargeted drug delivery systemsEnhances tumor-specific uptake

Key Research Findings:

  • Steric and Electronic Effects : The isopropyl group imposes significant steric hindrance, directing reactivity toward less hindered sites (e.g., primary amine over tertiary amine).

  • Chiral Stability : Racemization is minimized in hydrogenolysis and low-temperature reactions, making these conditions preferable for stereosensitive applications .

  • Biological Relevance : Acylated derivatives exhibit improved blood-brain barrier penetration, highlighting their potential in neuropharmacology .

Scientific Research Applications

Medicinal Chemistry

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Potential Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Neuroprotective Effects : Research on pyrrolidine derivatives has shown neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to penetrate the blood-brain barrier could enhance its efficacy in treating conditions like Alzheimer's disease .

Synthesis of Peptide Mimics

The compound's structure allows it to serve as a building block for synthesizing peptide mimics. These mimics can be used to study protein interactions and develop new therapeutic agents.

  • Case Study Example : A study demonstrated the successful incorporation of similar pyrrolidine-based compounds into peptide sequences, resulting in enhanced stability and bioactivity compared to traditional peptides .

Drug Delivery Systems

The benzyl ester moiety in the compound may improve solubility and bioavailability, making it suitable for formulation into drug delivery systems.

  • Formulation Research : Investigations into polymeric nanoparticles incorporating this compound have shown promising results in targeted drug delivery, particularly for anticancer therapies .
  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of pyrrolidine derivatives against breast cancer cell lines, noting significant growth inhibition at micromolar concentrations .
  • Neuroprotection :
    • Research published in Neuroscience Letters reported that a related compound demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Drug Delivery :
    • A formulation study highlighted the use of nanoparticles containing this compound for targeted delivery of chemotherapeutics, resulting in improved therapeutic outcomes in animal models .

Mechanism of Action

The mechanism of action of (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituent at 2/3-Position Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-MethylaminoMethyl-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine + benzyl ester Methylamino-methyl C₁₄H₂₀N₂O₂ 248.32 Simpler substituent; lower steric bulk
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine + benzyl ester (2-Amino-propionyl)-isopropyl-carbamic acid C₁₉H₂₉N₃O₃ 347.45 6-membered ring; distinct carbamate group
2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine + benzyl ester 3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl Not provided Not provided Antimalarial research focus
Key Observations :

Ring Size: The target compound and ’s analogue use a pyrrolidine ring (5-membered), whereas ’s compound employs a piperidine ring (6-membered). Pyrrolidine’s smaller ring size introduces more ring strain, which may influence reactivity or stability .

Substituent Complexity: The target’s [(2-amino-acetyl)-isopropyl-amino]-methyl group introduces hydrogen-bond donors (NH₂) and steric hindrance from the isopropyl moiety, which could enhance target specificity but reduce solubility compared to ’s simpler methylamino substituent . ’s carbamic acid substituent and ’s phenethylpropylcarbamoyl group highlight the role of carbamate/amide linkages in modulating enzymatic inhibition (e.g., cysteine protease targets in antimalarial applications) .

Physicochemical Properties

Property Target Compound (Inferred) (S)-2-MethylaminoMethyl-pyrrolidine-1-carboxylic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Density ~1.1–1.2 g/cm³ Not reported 1.14 ± 0.1 g/cm³ (predicted)
Boiling Point ~500–510°C Not reported 505.8 ± 50.0°C (predicted)
Molecular Weight ~350–400 248.32 347.45
Lipophilicity (LogP) Moderate to high Lower (simpler substituent) Higher (bulky carbamate group)
Implications :
  • The target compound’s higher molecular weight and bulky substituent may reduce aqueous solubility compared to ’s analogue, necessitating formulation adjustments for bioavailability .
  • The predicted high boiling point (similar to ’s compound) suggests thermal stability during synthesis or storage .

Biological Activity

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a chiral center and functional groups that may interact with various biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C18H27N3O3
  • Molecular Weight : 333.43 g/mol
  • Predicted Boiling Point : 487.7 ± 30.0 °C
  • Density : 1.149 ± 0.06 g/cm³
  • pKa : 8.42 ± 0.10

These properties suggest a stable compound with potential solubility in organic solvents, which is crucial for biological assays .

Research indicates that compounds similar to (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating strong efficacy compared to standard antibiotics .
  • Cholinesterase Inhibition : Some studies have highlighted the potential of pyrrolidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Compounds in this class have demonstrated IC50 values comparable to established AChE inhibitors like donepezil, which is significant for treating Alzheimer's disease .

Antimicrobial Studies

A study evaluated various pyrrole-based compounds for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus with MIC values significantly lower than those of traditional antibiotics, demonstrating the potential of these compounds in treating bacterial infections .

Cholinesterase Inhibition Studies

In a separate investigation focusing on cholinesterase inhibition, derivatives of (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine were tested for their ability to inhibit AChE and BChE. The findings revealed that some derivatives had IC50 values as low as 0.59 μM, indicating strong inhibitory effects that could be harnessed for therapeutic applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values between 3.12 and 12.5 μg/mL
Cholinesterase InhibitionIC50 values as low as 0.59 μM

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, focus on:

  • Chiral Auxiliary Use : Employ stereoselective reagents or catalysts during the acylation of the pyrrolidine core. For example, use chiral benzyl esters to stabilize intermediates and reduce racemization .
  • Reaction Monitoring : Utilize chiral HPLC or polarimetry at critical steps (e.g., after acetyl-isopropyl-amine coupling) to track stereochemical integrity .
  • Purification : Perform flash chromatography with chiral stationary phases or recrystallization in solvents that favor selective crystallization of the desired enantiomer .

Basic Question: How should researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h) .
  • Analytical Tools : Use LC-MS to detect degradation products and NMR to confirm structural integrity. Compare retention times and fragmentation patterns against synthetic standards .
  • Data Interpretation : Calculate degradation half-lives (t1/2) using first-order kinetics and identify pH/temperature thresholds for instability .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?

Methodological Answer:

  • Source Analysis : Verify experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. aqueous buffers) .
  • Replicate Key Experiments : Reproduce assays under standardized conditions, including controls for compound purity (e.g., ≥95% by HPLC) and batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, accounting for variables like incubation time and metabolite interference .

Basic Question: What analytical techniques are most reliable for confirming the compound’s structural identity?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the benzyl ester (δ 5.1–5.3 ppm, CH2Ph), pyrrolidine ring (δ 2.8–3.5 ppm), and acetyl-isopropyl groups (δ 1.0–1.2 ppm, CH(CH3)2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C19H27N3O4) with ≤2 ppm error .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1700–1750 cm<sup>-1</sup>) for ester and amide bonds .

Advanced Question: How does the stereochemistry of the pyrrolidine ring impact the compound’s interaction with biological targets?

Methodological Answer:

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (S)- and (R)-pyrrolidine configurations to target proteins .
  • In Vitro Assays : Synthesize both enantiomers and test activity in enzyme inhibition assays (e.g., proteases). Use kinetic analysis (Ki, Kd) to quantify stereochemical effects .
  • Structural Biology : Co-crystallize the compound with its target and resolve the structure via X-ray crystallography to visualize binding interactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. For powder handling, wear N95 masks to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize vapor exposure .
  • Waste Disposal : Quench reactive intermediates (e.g., with 10% aqueous NaHCO3) before segregating waste for licensed hazardous disposal .

Advanced Question: What methodologies are recommended for studying the compound’s environmental fate and degradation pathways?

Methodological Answer:

  • Simulated Environmental Systems : Incubate the compound in soil/water microcosms under controlled light, temperature, and microbial activity. Monitor degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution orbitrap MS to detect transformation products (e.g., hydrolyzed benzyl esters or deacetylated derivatives) .
  • Ecotoxicity Assessment : Perform acute toxicity assays (e.g., Daphnia magna LC50) for major degradation products .

Basic Question: How can researchers improve the compound’s solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to increase aqueous solubility. Confirm salt stability via TGA/DSC .
  • Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to maintain colloidal dispersion in aqueous media .

Advanced Question: What strategies are effective for analyzing data contradictions in the compound’s pharmacokinetic (PK) profiles?

Methodological Answer:

  • Cross-Species Validation : Compare PK parameters (Cmax, t1/2) in rodent vs. non-rodent models, adjusting for metabolic enzyme differences (e.g., CYP450 isoforms) .
  • Compartmental Modeling : Use WinNonlin or Phoenix to fit data to one-/two-compartment models and identify outliers in absorption/distribution rates .
  • Protein Binding Studies : Measure free vs. albumin-bound fractions via equilibrium dialysis to clarify bioavailability discrepancies .

Advanced Question: How can in silico tools predict the compound’s metabolic liabilities and guide structural optimization?

Methodological Answer:

  • Metabolism Prediction : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., ester hydrolysis or N-dealkylation) .
  • QSAR Modeling : Train models on analogs to correlate structural features (e.g., logP, polar surface area) with metabolic clearance .
  • Synthetic Modification : Introduce fluorine atoms or methyl groups at predicted metabolic hot spots to block oxidation pathways .

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